molecular formula C18H16N2O3 B5854485 N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5854485
M. Wt: 308.3 g/mol
InChI Key: DXRQRJYHQXRXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. This molecule has gained attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide targets the histone methyltransferase G9a, which is responsible for the methylation of histone H3 lysine 9 (H3K9). Methylation of H3K9 is associated with gene silencing and is involved in the regulation of various cellular processes such as cell differentiation, proliferation, and apoptosis. N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. Inhibition of G9a leads to a decrease in H3K9 methylation, resulting in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neuronal cells, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In viral infections, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide inhibits viral replication by interfering with the viral chromatin structure.

Advantages and Limitations for Lab Experiments

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in various cell types and animal models, providing a wealth of information on its mechanism of action and therapeutic potential. However, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has some limitations for lab experiments. It is a relatively non-specific inhibitor that can target other histone methyltransferases besides G9a. N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide can also have off-target effects on other cellular processes, which can complicate its interpretation in lab experiments.

Future Directions

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several potential future directions for research. One direction is the development of more potent and selective inhibitors of G9a that can be used for therapeutic purposes. Another direction is the investigation of the role of G9a in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, the combination of N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide with other therapies such as immunotherapy and gene therapy can be explored for enhanced therapeutic efficacy.

Synthesis Methods

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide can be synthesized in a few steps starting from commercially available starting materials. The synthesis involves the reaction of 2-ethyl-5-nitro-1H-benzo[d]imidazole with benzylamine, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with ethyl chloroformate and phthalic anhydride to give the final product, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide.

Scientific Research Applications

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Studies have also shown that N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide can sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In viral infections, N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the replication of human cytomegalovirus and herpes simplex virus.

properties

IUPAC Name

N-benzyl-2-ethyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-20-17(22)14-9-8-13(10-15(14)18(20)23)16(21)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRQRJYHQXRXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

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